molecular formula C9H18N2O3 B13712126 Ethyl 2-Amino-5-(ethylamino)-5-oxopentanoate

Ethyl 2-Amino-5-(ethylamino)-5-oxopentanoate

Cat. No.: B13712126
M. Wt: 202.25 g/mol
InChI Key: JYYILPKRJDOTRS-UHFFFAOYSA-N
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Description

Ethyl 2-Amino-5-(ethylamino)-5-oxopentanoate is a compound with significant interest in various scientific fields. It is known for its potential applications in chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, an ethylamino group, and an oxopentanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-Amino-5-(ethylamino)-5-oxopentanoate typically involves the reaction of ethylamine with a suitable precursor, such as a keto acid or an ester. The reaction conditions often include the use of a solvent, such as ethanol or methanol, and a catalyst, such as a strong acid or base, to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors or high-pressure reactors, to increase the yield and efficiency of the process. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Amino-5-(ethylamino)-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino and ethylamino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted amino or ethylamino derivatives.

Scientific Research Applications

Ethyl 2-Amino-5-(ethylamino)-5-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism by which Ethyl 2-Amino-5-(ethylamino)-5-oxopentanoate exerts its effects involves its interaction with specific molecular targets and pathways. The amino and ethylamino groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The oxopentanoate moiety can participate in enzymatic reactions, further modulating biological processes.

Comparison with Similar Compounds

Ethyl 2-Amino-5-(ethylamino)-5-oxopentanoate can be compared with other similar compounds, such as:

    L-Theanine: Known for its relaxing effects and found in tea leaves.

    N-Ethyl-L-glutamine: A derivative of glutamine with potential biological activities.

    Gamma-glutamylethylamide: Another compound with similar structural features and biological properties.

Properties

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

ethyl 2-amino-5-(ethylamino)-5-oxopentanoate

InChI

InChI=1S/C9H18N2O3/c1-3-11-8(12)6-5-7(10)9(13)14-4-2/h7H,3-6,10H2,1-2H3,(H,11,12)

InChI Key

JYYILPKRJDOTRS-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CCC(C(=O)OCC)N

Origin of Product

United States

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